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molecular formula C9H11N3 B2453337 N,1-dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 6595-21-7

N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No. B2453337
M. Wt: 161.208
InChI Key: SDXJSNHZYJUECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817823

Procedure details

3-N-Alkoxyimidazolium salts are also known. For example, 3-N-methoxy-1-N-methylbenzimidazolium iodide has been shown to react with methylamine to afford 1-methyl-2-methylaminobezimidazole in approximately 20% yield (S. Takahashi et al., Chem. Pharm. Bull. 14(4):375-385 (1966)). While this reaction was reported to proceed under relatively mild conditions (i.e., 20°-25° C. for 1 hour), the difficulty in obtaining large quantities of 3-N-oxide starting material renders this approach to 2-substituted imidazoles particularly undesirable.
[Compound]
Name
3-N-Alkoxyimidazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-N-methoxy-1-N-methylbenzimidazolium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].CO[N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N+:6]([CH3:13])=[CH:5]1.[CH3:14][NH2:15]>>[CH3:13][N:6]1[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N:4]=[C:5]1[NH:15][CH3:14] |f:0.1|

Inputs

Step One
Name
3-N-Alkoxyimidazolium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-N-methoxy-1-N-methylbenzimidazolium iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].CON1C=[N+](C2=C1C=CC=C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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